molecular formula C13H18ClNO2 B15060064 N-(6-Chlorohexyl)-2-hydroxybenzamide

N-(6-Chlorohexyl)-2-hydroxybenzamide

Cat. No.: B15060064
M. Wt: 255.74 g/mol
InChI Key: YBWCFOGOTJLHJP-UHFFFAOYSA-N
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Description

N-(6-Chlorohexyl)-2-hydroxybenzamide is a benzamide derivative featuring a 2-hydroxybenzamide core substituted with a 6-chlorohexyl chain at the nitrogen atom. This structure combines the salicylamide pharmacophore with a terminal chloroalkyl chain, which may influence its physicochemical properties (e.g., lipophilicity, solubility) and biological activity.

Properties

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

N-(6-chlorohexyl)-2-hydroxybenzamide

InChI

InChI=1S/C13H18ClNO2/c14-9-5-1-2-6-10-15-13(17)11-7-3-4-8-12(11)16/h3-4,7-8,16H,1-2,5-6,9-10H2,(H,15,17)

InChI Key

YBWCFOGOTJLHJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCCCCCl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Chlorohexyl)-2-hydroxybenzamide typically involves the reaction of 2-hydroxybenzoic acid with 6-chlorohexylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The process can be summarized as follows:

    Esterification: 2-hydroxybenzoic acid is first converted to its methyl ester using methanol and a catalytic amount of sulfuric acid.

    Amidation: The methyl ester is then reacted with 6-chlorohexylamine in the presence of a base such as sodium hydroxide to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-Chlorohexyl)-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium thiolate in polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Formation of 2-hydroxybenzaldehyde or 2-hydroxybenzoic acid derivatives.

    Reduction: Formation of N-(6-aminohexyl)-2-hydroxybenzamide.

    Substitution: Formation of N-(6-substituted hexyl)-2-hydroxybenzamide derivatives.

Scientific Research Applications

N-(6-Chlorohexyl)-2-hydroxybenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(6-Chlorohexyl)-2-hydroxybenzamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chlorohexyl group can enhance lipophilicity, facilitating membrane penetration and increasing bioavailability.

Comparison with Similar Compounds

Discussion and Implications

While this compound lacks direct experimental data in the provided evidence, insights can be extrapolated:

  • Synthetic Feasibility : Analogous to N-(6-mercaptohexyl)benzamide , its synthesis may involve chlorohexylamine and salicylic acid derivatives under mild conditions.
  • Biological Activity : Chloroalkyl chains may confer distinct mechanisms of action compared to aromatic halogenation, as seen in the anti-inflammatory HS-Ck .

Biological Activity

N-(6-Chlorohexyl)-2-hydroxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral applications. This article explores its biological activity, supported by research findings, case studies, and comparative data.

Chemical Structure and Properties

This compound features a chloroalkyl side chain attached to a 2-hydroxybenzamide core. The presence of the chloro group and the hydroxy functional group contributes to its lipophilicity and potential interactions with biological membranes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, a study on N-substituted phenyl-2-chloroacetamides demonstrated effective antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), while exhibiting moderate effectiveness against Gram-negative bacteria like Escherichia coli and fungi such as Candida albicans .

Comparative Antimicrobial Efficacy

CompoundGram-Positive ActivityGram-Negative ActivityFungal Activity
This compoundHighModerateModerate
N-(4-fluorophenyl)-2-chloroacetamideHighLowModerate
N-(3-bromophenyl)-2-chloroacetamideHighModerateHigh

The structure-activity relationship (SAR) indicates that the position of substituents significantly affects the biological activity of these compounds. The chloro group enhances membrane permeability, facilitating the entry of the compound into bacterial cells .

Antiviral Activity

In addition to its antibacterial properties, this compound may also exhibit antiviral activity. A related compound, substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide, was found to potently inhibit respiratory syncytial virus (RSV) replication, suggesting that similar structural motifs could confer antiviral properties to this compound .

Case Studies

  • Antimicrobial Screening : A series of chloroacetamides, including derivatives of 2-hydroxybenzamide, were subjected to antimicrobial screening. Results indicated that compounds with higher lipophilicity showed improved efficacy against both Gram-positive and Gram-negative bacteria .
  • Antiviral Testing : In vitro studies demonstrated that certain analogues of 2-hydroxybenzamide effectively reduced viral loads in cell cultures infected with RSV. These findings highlight the potential for further development of this compound as an antiviral agent .

Toxicological Considerations

While exploring the biological activity of this compound, it is crucial to consider its safety profile. Preliminary toxicological assessments are necessary to evaluate any adverse effects associated with its use. Compounds with similar structures have shown varying degrees of toxicity in animal models, emphasizing the need for thorough preclinical evaluations .

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